molecular formula C17H20O3 B5042070 1-ethoxy-3-(3-phenoxypropoxy)benzene

1-ethoxy-3-(3-phenoxypropoxy)benzene

Cat. No.: B5042070
M. Wt: 272.34 g/mol
InChI Key: OFDKAUXTGXBFIH-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(3-phenoxypropoxy)benzene is a benzene derivative featuring two ether-linked substituents: an ethoxy group at position 1 and a 3-phenoxypropoxy group at position 3 (Figure 1). The compound’s structure combines aromatic and aliphatic ether functionalities, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

1-ethoxy-3-(3-phenoxypropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-2-18-16-10-6-11-17(14-16)20-13-7-12-19-15-8-4-3-5-9-15/h3-6,8-11,14H,2,7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDKAUXTGXBFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(3-phenoxypropoxy)benzene can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the etherification of 1-ethoxy-3-hydroxybenzene with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-3-(3-phenoxypropoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-(3-phenoxypropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-3-(3-phenoxypropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-(3-phenoxypropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of benzene derivatives with alkoxy and phenoxy substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituents Key Features Applications/Notes
1-Ethoxy-3-(3-phenoxypropoxy)benzene C₁₈H₂₂O₃ 1-ethoxy, 3-(3-phenoxypropoxy) Ether linkages enhance lipophilicity; potential surfactant or pesticide precursor. Limited data; inferred from structural analogs.
Etofenprox C₂₅H₂₈O₃ 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy Methylpropoxy chain and methyl group increase steric hindrance and stability. Commercial pesticide (pyrethroid mimic).
3-Chloro-4-(3-phenoxypropoxy)aniline C₁₅H₁₆ClNO₂ 3-chloro, 4-(3-phenoxypropoxy), aniline Amino group introduces polarity; potential intermediate for dyes or pharmaceuticals. Category F3 (specific classification unclear).
1-Iodo-3-(3-phenylpropoxy)benzene C₁₅H₁₅IO 1-iodo, 3-(3-phenylpropoxy) Iodo substituent increases molecular weight and reactivity in cross-coupling reactions. Used in organic synthesis (e.g., Suzuki coupling).
Benzene, 1-nitro-4-(3-phenoxypropoxy) C₁₅H₁₅NO₄ 1-nitro, 4-(3-phenoxypropoxy) Nitro group enhances electrophilicity; potential precursor for explosives or dyes. No commercial data provided.

Physicochemical Properties

  • Lipophilicity: The 3-phenoxypropoxy chain in 1-ethoxy-3-(3-phenoxypropoxy)benzene likely increases lipophilicity compared to shorter-chain analogs like ethoxybenzene. This property is critical for penetration in agrochemical applications .
  • Stability : Ether bonds generally confer hydrolytic stability, but the absence of steric protection (unlike etofenprox’s methyl group) may render it susceptible to oxidation .
  • Solubility : Expected low water solubility due to aromatic and aliphatic ether moieties; solubility in organic solvents (e.g., DCM, ethyl acetate) is probable .

Functional and Application Differences

  • Etofenprox : Optimized for insecticidal activity via extended alkoxy chains and methyl groups, enhancing target binding and environmental persistence.
  • 1-Iodo Derivative : The iodine atom enables participation in catalytic cycles, making it valuable in synthetic chemistry.
  • Nitro Derivative : Nitro groups are redox-active, suggesting utility in energetic materials or as intermediates for amine synthesis.

Research Findings and Data Gaps

Key gaps include:

  • Synthetic Routes: No details on preparation methods (e.g., Williamson ether synthesis or nucleophilic substitution).
  • Thermal Properties : Melting/boiling points and thermal stability remain uncharacterized.
  • Biological Activity : Agrochemical or pharmacological efficacy requires empirical validation.

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